

# (4-Methyloxazol-2-YL)methanamine CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	(4-Methyloxazol-2-YL)methanamine
Cat. No.:	B7904759

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## Technical Guide: (4-Methyloxazol-2-YL)methanamine

Audience: Researchers, scientists, and drug development professionals.

## Chemical Identity and Physical Properties

(4-Methyloxazol-2-YL)methanamine is a substituted oxazole compound. While the free base form is of interest, the most readily available and characterized form is its hydrochloride salt.

Data Presentation: Chemical Properties

Property	(4-Methyloxazol-2-YL)methanamine	(4-Methyloxazol-2-YL)methanamine (Free Base, Calculated)
CAS Number	1391733-72-4 <a href="#">[1]</a>	Not explicitly found in searches
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClN <sub>2</sub> O	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	148.59 g/mol <a href="#">[1]</a>	112.13 g/mol
Synonyms	(4-methyl-1,3-oxazol-2-yl)methanamine hydrochloride	2-(Aminomethyl)-4-methyloxazole

Note: The molecular weight of the free base is calculated from the molecular formula.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(4-Methyloxazol-2-YL)methanamine** was not found in the public domain, general methods for the synthesis of substituted oxazoles are well-established. The following represents a plausible synthetic route based on common organic chemistry principles.

Experimental Protocol: General Synthesis of a 2,4-Disubstituted Oxazole via adapted Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an  $\alpha$ -acylamino ketone. To synthesize **(4-Methyloxazol-2-YL)methanamine**, a suitable starting material would be an N-acylated aminomethyl ketone.

### Step 1: Acylation of an Aminomethyl Ketone

A protected aminomethyl ketone, such as N-(tert-butoxycarbonyl)-2-aminoacetone, would be reacted with an activated carboxylic acid derivative to form the necessary  $\alpha$ -acylamino ketone.

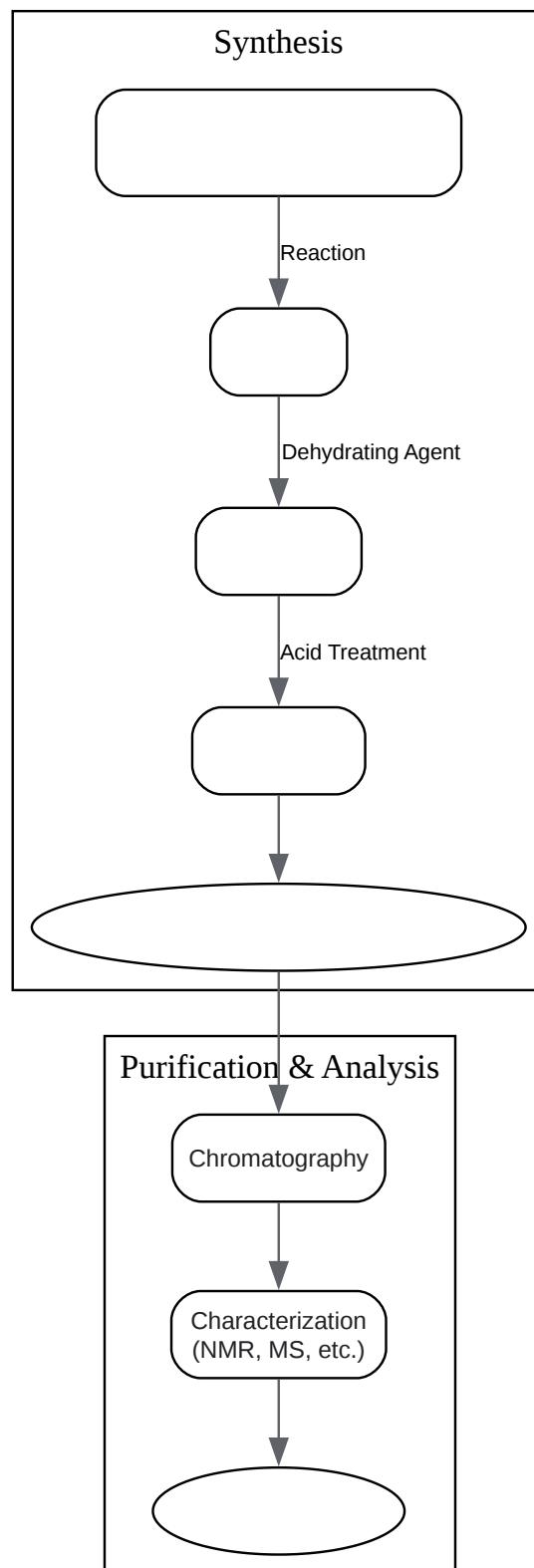
### Step 2: Cyclization and Dehydration

The resulting  $\alpha$ -acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to induce cyclization and form the oxazole ring.

### Step 3: Deprotection

The protecting group on the amine (e.g., Boc group) is removed under appropriate conditions (e.g., treatment with a strong acid like trifluoroacetic acid) to yield the final product, **(4-Methyloxazol-2-YL)methanamine**.

### Mandatory Visualization: Synthetic Workflow

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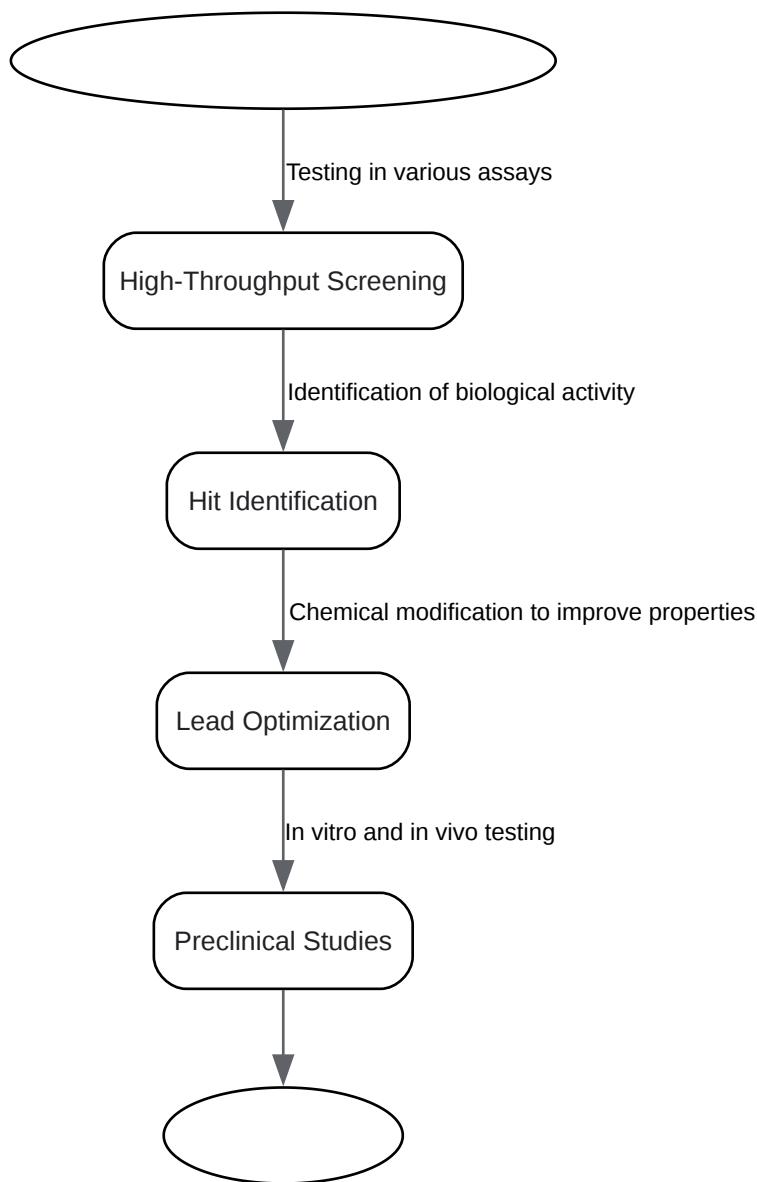
Caption: General workflow for the synthesis and purification of **(4-Methyloxazol-2-YL)methanamine**.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or involvement in signaling pathways of **(4-Methyloxazol-2-YL)methanamine**. However, the oxazole scaffold is a common motif in many biologically active compounds. For instance, other substituted oxazoles have been investigated for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases.

### Mandatory Visualization: Logical Relationship for Drug Discovery

Given the lack of specific pathway information, the following diagram illustrates the logical progression from a synthesized compound to the identification of its biological activity, a common workflow in drug discovery.



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Caption: A typical drug discovery process from a synthesized compound.

## Conclusion

**(4-Methyloxazol-2-YL)methanamine** is a chemical entity for which detailed public data is sparse, particularly for its free base form. The hydrochloride salt is the commercially available and characterized version. While specific experimental protocols and biological data for this compound are not readily available, established synthetic methodologies for oxazoles can likely be adapted for its preparation. Further research is required to elucidate its physical

properties, synthetic details, and potential biological activities. This guide provides a summary of the available information and a framework for approaching research on this and related molecules.

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## References

- 1. 1391733-72-4|(4-Methyloxazol-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(4-Methyloxazol-2-YL)methanamine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7904759#4-methyloxazol-2-yl-methanamine-cas-number-and-molecular-weight>]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)